molecular formula C7H8Br2N2O B12224380 4,5-Dibromo-1-(propan-2-yl)-1H-imidazole-2-carbaldehyde

4,5-Dibromo-1-(propan-2-yl)-1H-imidazole-2-carbaldehyde

Cat. No.: B12224380
M. Wt: 295.96 g/mol
InChI Key: UXGFPODZVMIKFZ-UHFFFAOYSA-N
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Description

4,5-Dibromo-1-(propan-2-yl)-1H-imidazole-2-carbaldehyde is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of bromine atoms at the 4 and 5 positions, an isopropyl group at the 1 position, and an aldehyde group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-1-(propan-2-yl)-1H-imidazole-2-carbaldehyde typically involves the bromination of an imidazole precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for bromination and subsequent purification steps can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-1-(propan-2-yl)-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4,5-Dibromo-1-(propan-2-yl)-1H-imidazole-2-carboxylic acid.

    Reduction: 4,5-Dibromo-1-(propan-2-yl)-1H-imidazole-2-methanol.

    Substitution: Various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

4,5-Dibromo-1-(propan-2-yl)-1H-imidazole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-1-(propan-2-yl)-1H-imidazole-2-carbaldehyde involves its interaction with biological molecules. The bromine atoms and the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dibromo-1-(propan-2-yl)-1H-1,2,3-triazole: Similar structure but with a triazole ring instead of an imidazole ring.

    4,5-Dibromo-1-(propan-2-yl)-1H-imidazole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

Uniqueness

4,5-Dibromo-1-(propan-2-yl)-1H-imidazole-2-carbaldehyde is unique due to the presence of both bromine atoms and an aldehyde group, which confer specific reactivity and potential biological activity. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C7H8Br2N2O

Molecular Weight

295.96 g/mol

IUPAC Name

4,5-dibromo-1-propan-2-ylimidazole-2-carbaldehyde

InChI

InChI=1S/C7H8Br2N2O/c1-4(2)11-5(3-12)10-6(8)7(11)9/h3-4H,1-2H3

InChI Key

UXGFPODZVMIKFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NC(=C1Br)Br)C=O

Origin of Product

United States

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